

molecular formula and structure of mellitene (hexamethylbenzene)

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Compound of Interest		
Compound Name:	Hexamethylbenzene	
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An In-depth Technical Guide to Mellitene (**Hexamethylbenzene**)

Introduction

Mellitene, more systematically known as **hexamethylbenzene**, is an aromatic hydrocarbon with the molecular formula C₁₂H₁₈. It consists of a central benzene ring with all six hydrogen atoms replaced by methyl groups.[1] Its structure is of historical significance in the field of X-ray crystallography; in 1929, Kathleen Lonsdale's study of **hexamethylbenzene** provided definitive proof that the benzene ring is hexagonal and flat, a foundational discovery for the understanding of aromaticity.[1] This document provides a comprehensive overview of its molecular structure, properties, synthesis, and characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Formula and Structure

Hexamethylbenzene is an aromatic compound that adheres to Hückel's rule, with six delocalized π electrons in a planar cyclic system.[1] Each of the six carbon atoms in the ring is sp² hybridized, exhibiting trigonal planar geometry. The methyl carbons are sp³ hybridized with a tetrahedral geometry.[1] The substitution of all ring hydrogens with electron-donating methyl groups increases the electron density of the aromatic ring, making it more electron-rich than benzene.[2]

Molecular Structure Diagram



Caption: 2D structure of the hexamethylbenzene molecule.

Physicochemical and Spectroscopic Data

The properties of **hexamethylbenzene** have been extensively studied. The following tables summarize key quantitative data.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C12H18	[1][3]
Molar Mass	162.27 g/mol	[1][3]
IUPAC Name	1,2,3,4,5,6- Hexamethylbenzene	[1][3]
Synonyms	Mellitene	[1][3]
CAS Number	87-85-4	[1][3]
Appearance	White crystalline powder	[1][2]
Melting Point	165-166 °C	[1]
Boiling Point	265.2 °C	[1][2]
Density	1.0630 g/cm ³	[1]
Solubility	Insoluble in water; soluble in organic solvents like benzene, ethanol, acetone, and acetic acid.	[1][2]

Table 2: Spectroscopic Data



Spectrum Type	Key Features	Reference
¹ H NMR	A single sharp peak is observed due to the magnetic equivalence of all 18 protons.	[4][5]
¹³ C NMR	Two signals are typically observed: one for the six equivalent aromatic carbons and one for the six equivalent methyl carbons.	[6]
Mass Spec (EI)	Molecular ion (M+) at m/z = 162. A prominent peak at m/z = 147 corresponds to the loss of a methyl group ([M-15]+).[3][7] The mass spectrum consists of eleven series of ions.[8]	
IR Spectroscopy	Characteristic bands associated with C-H stretching and bending of the methyl groups and C=C stretching of the aromatic ring.	[3][9][10]

Table 3: Crystallographic Data



Parameter	Value	Reference
Crystal System	Triclinic (at room temperature, Phase II)	[11]
Benzene Ring Geometry	Planar and hexagonal	[1][11]
Aromatic C-C Bond Length	~1.39 Å	[2]
Ring C - Methyl C Bond Length	~1.50 Å	[2]
Phase Transitions	Exists in three solid phases: Phase I (high-temp), Phase II (room-temp), and Phase III (below 115K).	[11]

Table 4: Thermodynamic Properties

Property (at 298.15 K)	Value	Reference
Standard Molar Enthalpy of Formation (gas)	-160.0 ± 1.8 kJ/mol	[12]
Standard Molar Enthalpy of Formation (crystal)	-244.7 ± 1.7 kJ/mol	[13]
Standard Molar Entropy (crystal)	272.2 J/mol·K	[13]
Molar Heat Capacity at Constant Pressure (gas)	241.5 ± 0.4 J/mol⋅K	[12]
Molar Heat Capacity at Constant Pressure (crystal)	303.0 J/mol·K	[13]

Experimental Protocols Synthesis of Hexamethylbenzene via Phenol Methylation

This method is based on the procedure described in Organic Syntheses, involving the vaporphase reaction of phenol and methanol over an activated alumina catalyst.[14]



Materials and Equipment:

- Phenol
- Methanol
- Activated alumina catalyst (8- to 14-mesh)
- Quartz or Pyrex tube for catalysis
- Tube furnace with temperature controller
- Addition funnel or syringe pump
- Ice-cooled receiver flask
- Büchner funnel and filter flask
- Standard laboratory glassware for recrystallization

Procedure:

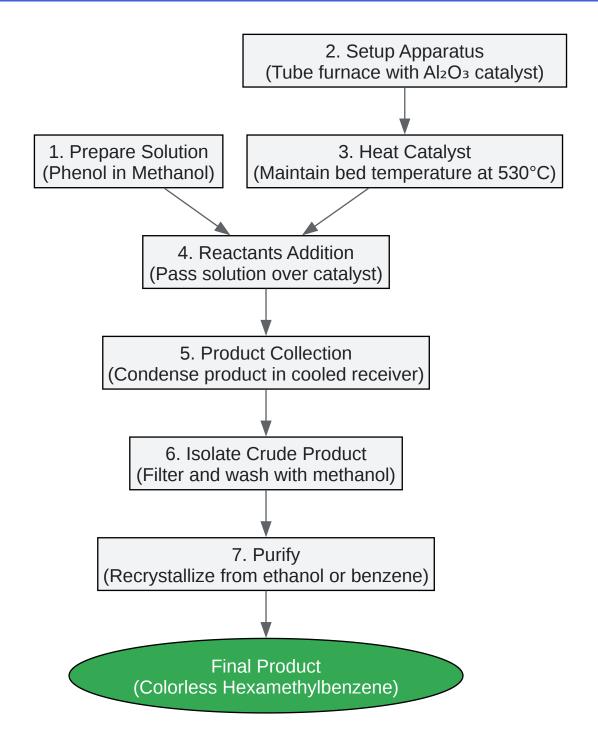
- Catalyst Packing: A quartz or Pyrex tube (e.g., 7/8-in. diameter, 13 in. long) is packed with approximately 34 g of 8- to 14-mesh activated alumina.[14]
- Setup: The packed tube is placed horizontally in a tube furnace. The inlet is connected to an addition funnel, and the outlet is connected to a receiver flask cooled in an ice bath. The exit from the receiver should be vented to a fume hood as flammable gases like methane and hydrogen are produced.[14]
- Reaction: The furnace is heated to maintain a catalyst bed temperature of 530 °C. A solution
 of phenol in methanol is prepared.[14] This solution is then added dropwise or pumped over
 the heated catalyst at a controlled rate (e.g., 110 mL/hour).[14]
- Product Collection: The product, which is a pale yellow solid, condenses in the receiver.[14]
- Purification:



- After the reaction is complete, the crude product is collected by filtration using a Büchner funnel and washed with cold methanol. This yields a crude product with a melting point of 135-145 °C.[14]
- Further purification is achieved by recrystallization. Recrystallization from ethanol (e.g., 50 g in 650 mL) or benzene (e.g., 50 g in 130 mL) yields colorless hexamethylbenzene with a melting point of 165-166 °C.[14] The reported yield of crude product is approximately 65-67%.[14]

Synthesis Workflow





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Caption: Workflow for the synthesis of hexamethylbenzene.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To confirm the identity and purity of the synthesized **hexamethylbenzene** by ¹H NMR.

Materials and Equipment:

- Synthesized hexamethylbenzene sample
- Deuterated chloroform (CDCl3) or other suitable deuterated solvent
- NMR tube
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve a small amount (5-10 mg) of the purified hexamethylbenzene
 in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum using standard parameters. A small number of scans (e.g., 8 or 16) is typically sufficient due to the high symmetry and concentration of protons.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Integrate the signals.



- Reference the spectrum (the residual CHCl₃ peak at 7.26 ppm can be used, or an internal standard like TMS).
- Analysis: The spectrum of pure hexamethylbenzene should exhibit a single, sharp singlet, confirming the chemical equivalence of all 18 methyl protons.[5] The absence of other significant peaks indicates high purity.

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